molecular formula C18H28ClNO3 B4402118 1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride

1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride

Cat. No. B4402118
M. Wt: 341.9 g/mol
InChI Key: DPXWIPSHJGGFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride, also known as MDPV, is a psychoactive synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV has also been the subject of scientific research due to its potential therapeutic uses.

Mechanism of Action

1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system and the production of euphoric effects.
Biochemical and Physiological Effects
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause agitation, anxiety, and paranoia. Long-term use of this compound has been associated with addiction, psychosis, and other negative health outcomes.

Advantages and Limitations for Lab Experiments

1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride has been used in laboratory experiments to study its effects on the brain and behavior. Its potency and selectivity as a reuptake inhibitor make it a valuable tool for researchers. However, its potential for abuse and negative health outcomes limit its use in certain types of studies.

Future Directions

Future research on 1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride could focus on developing safer and more effective treatments for psychiatric disorders. It could also investigate the potential of this compound as a tool for studying the brain and behavior. Additionally, research could explore the underlying mechanisms of this compound addiction and develop strategies for prevention and treatment.
Conclusion
This compound is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been the subject of scientific research due to its potential therapeutic uses. Its mechanism of action as a reuptake inhibitor of dopamine, norepinephrine, and serotonin has been studied, as well as its biochemical and physiological effects. While this compound has advantages for lab experiments, its potential for abuse and negative health outcomes limit its use. Future research could focus on developing safer and more effective treatments for psychiatric disorders, investigating the potential of this compound as a tool for studying the brain and behavior, and exploring the underlying mechanisms of this compound addiction.

Scientific Research Applications

1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}-1-propanone hydrochloride has been studied for its potential therapeutic uses in treating conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has also been investigated as a potential treatment for substance abuse disorders.

properties

IUPAC Name

1-[4-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3.ClH/c1-4-18(20)16-6-8-17(9-7-16)21-11-5-10-19-12-14(2)22-15(3)13-19;/h6-9,14-15H,4-5,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXWIPSHJGGFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCCCN2CC(OC(C2)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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